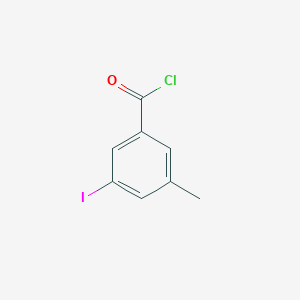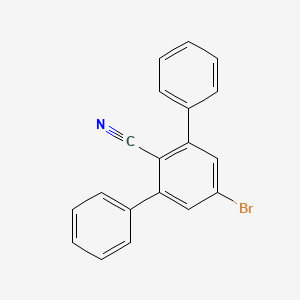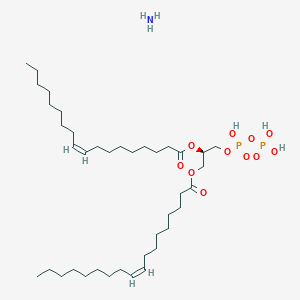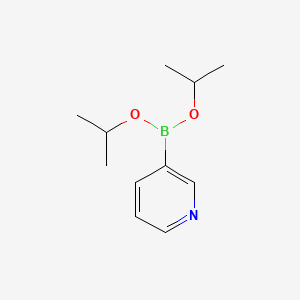![molecular formula C12H9N3 B13142705 2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)
2-([3,4'-Bipyridin]-2'-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([3,4’-Bipyridin]-2’-yl)acetonitrile is an organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-([3,4’-Bipyridin]-2’-yl)acetonitrile typically involves the reaction of 3,4’-bipyridine with acetonitrile under specific conditions. One common method includes the use of a catalyst such as copper acetate in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, often between 100-160°C, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 2-([3,4’-Bipyridin]-2’-yl)acetonitrile .
Analyse Chemischer Reaktionen
Types of Reactions: 2-([3,4’-Bipyridin]-2’-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while substitution reactions can produce various substituted bipyridines .
Wissenschaftliche Forschungsanwendungen
2-([3,4’-Bipyridin]-2’-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-([3,4’-Bipyridin]-2’-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that influence various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: Known for its strong chelating properties and use in coordination chemistry.
4,4’-Bipyridine: Commonly used in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine:
Uniqueness: 2-([3,4’-Bipyridin]-2’-yl)acetonitrile stands out due to its specific structural configuration, which imparts unique electronic and chemical properties. This makes it particularly valuable in the synthesis of complex molecular systems and advanced materials .
Eigenschaften
Molekularformel |
C12H9N3 |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
2-(4-pyridin-3-ylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9N3/c13-5-3-12-8-10(4-7-15-12)11-2-1-6-14-9-11/h1-2,4,6-9H,3H2 |
InChI-Schlüssel |
HAGIVOOTWAXGMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)



![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)



![5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)

![7-Bromobenzo[b]thiophen-3-amine](/img/structure/B13142692.png)


